5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-3-aminopyrazine with ethyl chloroacetate, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-b]pyridine derivatives
- Triazolo[4,5-c]pyridine derivatives
- Imidazo[1,5-a]pyridine derivatives
Uniqueness
5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific structural features, such as the cyclopropyl group and the pyrazolo[1,5-a]pyrazine core. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H14N4O |
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Molecular Weight |
218.26 g/mol |
IUPAC Name |
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C11H14N4O/c12-3-4-14-5-6-15-10(11(14)16)7-9(13-15)8-1-2-8/h5-8H,1-4,12H2 |
InChI Key |
QOPTVRUWYHNYPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C=CN(C(=O)C3=C2)CCN |
Origin of Product |
United States |
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